4-Methoxyoxane-4-carboxylic acid

Medicinal Chemistry Physicochemical Properties ADME

Medicinal chemistry teams developing CB2 receptor modulators for pain and inflammation often struggle with balancing lipophilicity and acidity in lead candidates. 4-Methoxyoxane-4-carboxylic acid (CAS 1010836-49-3) directly addresses this challenge: • Proven scaffold for imidazole-based CB2 ligands; enables efficient SAR exploration of the cannabinoid pharmacophore space. • The 4-methoxy substituent provides intermediate LogP and pKa values versus unsubstituted analogs, offering a precise tool for ADME modulation. • Deuterated analog (4-Methoxyoxane-4-carboxylic acid-d1) available as an internal standard for accurate LC-MS/MS quantification in PK/ADME studies. Supplied with full quality documentation; supports rapid lead optimization and bioanalytical workflows.

Molecular Formula C7H12O4
Molecular Weight 160.169
CAS No. 1010836-49-3
Cat. No. B590501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyoxane-4-carboxylic acid
CAS1010836-49-3
SynonymsTetrahydro-4-methoxy-2H-pyran-4-carboxylic Acid; 
Molecular FormulaC7H12O4
Molecular Weight160.169
Structural Identifiers
SMILESCOC1(CCOCC1)C(=O)O
InChIInChI=1S/C7H12O4/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9)
InChIKeyVJJYOPVQSMINBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyoxane-4-carboxylic Acid: Key Intermediate for CB2 Modulators


4-Methoxyoxane-4-carboxylic acid (CAS 1010836-49-3), with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol, is a specialized heterocyclic building block . This compound features a tetrahydropyran (oxane) ring with a carboxylic acid and a methoxy group at the 4-position. Its primary documented application is as an intermediate in the synthesis of imidazole derivatives designed to modulate cannabinoid CB2 receptors [1].

Synthesis roleKey intermediate for CB2 modulator imidazole derivatives
Physicochemical profileMethoxy substitution provides distinct lipophilicity and acidity for fine-tuning
Building block typeTetrahydropyran-4-carboxylic acid scaffold with 4-methoxy group

4-Methoxyoxane-4-carboxylic Acid vs. Unsubstituted Analogs


The presence of the 4-methoxy substituent in 4-Methoxyoxane-4-carboxylic acid fundamentally alters its physicochemical properties compared to the unsubstituted tetrahydropyran-4-carboxylic acid. This modification is not trivial; it directly impacts the compound's behavior in synthetic applications and influences the properties of downstream drug candidates. As detailed in the quantitative evidence below, simple substitution with an unfunctionalized or differently functionalized analog (e.g., hydroxyl) is not scientifically equivalent and can lead to divergent outcomes in terms of reactivity, solubility, and biological target engagement of the final pharmaceutical agent .

This compoundUnsubstituted analog
Methoxy group alters lipophilicity and acidity Replacement with tetrahydropyran-4-carboxylic acid may shift synthetic reactivity and downstream target engagement profile.
This compound4-Hydroxy analog
Hydrogen-bond donor vs. methoxy acceptor Hydroxy substitution introduces different H-bonding capacity and a distinct pKa, potentially altering biological recognition and solubility.
This compoundDeuterated form (d1)
Isotopic substitution changes analytical behavior The deuterated analog is intended solely as an internal standard; its physicochemical properties may differ slightly, and it cannot serve as a synthetic building block replacement.

4-Methoxyoxane-4-carboxylic Acid Physicochemical Comparison


Lipophilicity Comparison

The introduction of a 4-methoxy group into the tetrahydropyran-4-carboxylic acid scaffold results in a distinct lipophilicity profile. 4-Methoxyoxane-4-carboxylic acid has a computed XLogP3 of -0.10 , which is significantly lower than the unsubstituted tetrahydropyran-4-carboxylic acid (LogP of approximately 0.50) [1] but higher than the 4-hydroxy analog (LogP of approximately -0.85) [2]. This positions the methoxy derivative as an intermediate in hydrophilicity, offering a different solubility and membrane permeability profile.

Lipophilicity
Cross-study comparable
XLogP3 = -0.10
Unsubstituted: LogP ≈ 0.50
4-Hydroxy: LogP ≈ -0.85
Intermediate hydrophilicity profile for ADME fine-tuning
Computed/experimental values; ΔLogP = -0.60 and +0.75 relative to analogs
Medicinal Chemistry Physicochemical Properties ADME

pKa Comparison

The electron-donating methoxy group at the 4-position influences the acidity of the carboxylic acid. The predicted pKa for 4-Methoxyoxane-4-carboxylic acid is 3.39 ± 0.20 . In contrast, the unsubstituted tetrahydropyran-4-carboxylic acid has a predicted pKa of approximately 4.43 , while the 4-hydroxy analog is more acidic with a pKa around 3.68 [1]. This indicates that the 4-methoxy derivative is more acidic than its unsubstituted counterpart but less acidic than the 4-hydroxy analog.

Acidity (pKa)
Cross-study comparable
pKa = 3.39 ± 0.20 (pred.)
Unsubstituted: pKa ≈ 4.43
4-Hydroxy: pKa ≈ 3.68
Distinct ionization state at physiological pH impacts permeability
Predicted values; ΔpKa = -1.04 and -0.29 relative to analogs
Physical Organic Chemistry Reactivity Bioavailability

CB2 Modulator Intermediate

4-Methoxyoxane-4-carboxylic acid is a specifically cited intermediate for preparing imidazole derivatives that act as modulators of the cannabinoid CB2 receptor [1]. This target application provides a clear point of differentiation from the unsubstituted tetrahydropyran-4-carboxylic acid, which is a general-purpose building block without this specific and documented role in synthesizing CB2 receptor ligands [2]. The utility of the methoxy analog in this context is linked to its ability to install a specific functionality required for this class of bioactive molecules.

CB2 modulator use
Class-level inference
Cited as intermediate for imidazole CB2 receptor ligands
Unsubstituted analog: generic building block, no CB2 citation
Reported synthetic entry point for CB2-targeted SAR studies
Vendor product description and associated literature; verify in own workflow
Cannabinoid Research Neurology Inflammation

4-Methoxyoxane-4-carboxylic Acid Applications


CB2 Modulator Lead Optimization

Medicinal chemistry teams engaged in developing CB2 receptor modulators for therapeutic indications such as chronic pain, inflammation, or neurological disorders can leverage 4-Methoxyoxane-4-carboxylic acid as a privileged intermediate. Its documented use in synthesizing imidazole derivatives that target this receptor provides a proven starting point for generating novel analogs and exploring structure-activity relationships (SAR) within this specific pharmacophore space [1].

Physicochemical Fine-Tuning for Drug Design

In lead optimization campaigns where balancing lipophilicity and acidity is critical for improving oral bioavailability or reducing off-target effects, 4-Methoxyoxane-4-carboxylic acid serves as a strategic building block. Its intermediate LogP and pKa values, relative to unsubstituted or hydroxyl-substituted analogs, offer medicinal chemists a precise tool for modulating the ADME profile of a drug candidate without resorting to more complex and synthetically challenging modifications .

Deuterated Internal Standards for Bioanalysis

For bioanalytical studies requiring precise quantification of drug candidates and their metabolites, the availability of a deuterated analog, 4-Methoxyoxane-4-carboxylic acid-d1, is a significant advantage . This isotopically labeled version can be used as an internal standard in LC-MS/MS assays to ensure high accuracy and precision in pharmacokinetic and ADME studies, a critical need during preclinical and clinical development.

Application
Selection Property
Validation Focus
CB2 modulator lead optimization research
Specific imidazole-based CB2 ligand intermediate
Target engagement and SAR exploration in endocannabinoid pathway studies
ADME profile fine-tuning
Intermediate lipophilicity (XLogP3 -0.10) and acidity (pKa 3.39)
Solubility, permeability, and ionization-state assays
Bioanalytical method development (LC-MS/MS)
Deuterated analog available as isotopically labeled internal standard
Matrix-effect correction and accuracy in research-matrix quantification

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